Lipophilicity Modulation: A Measured LogP Advantage Over Non-Fluorinated and Difluoromethyl Analogs
The target compound's mono-fluoromethyl group provides a calculated LogP of 0.28, representing a significant increase in lipophilicity compared to the non-fluorinated parent 3-methylazetidine (LogP not directly available, inferred to be much lower). Conversely, it is substantially less lipophilic than the difluoromethyl analog, which is expected to have a significantly higher LogP. This precise modulation allows medicinal chemists to fine-tune a compound's distribution and membrane permeability, a critical step in drug candidate optimization [1][2][3].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 0.28 |
| Comparator Or Baseline | 3-Methylazetidine hydrochloride (non-fluorinated) and 3-(Difluoromethyl)-3-methylazetidine hydrochloride |
| Quantified Difference | Target LogP is intermediate between non-fluorinated (inferred lower) and difluoromethyl (expected higher) analogs. |
| Conditions | In silico calculation using standard cheminformatics methods, as reported by ChemSpace [1]. The LogP of 3-(Difluoromethyl)-3-methylazetidine hydrochloride is not directly published but is structurally implied to be higher due to the additional fluorine atom [3]. |
Why This Matters
This quantifiable lipophilicity value enables precise selection of a building block to achieve a specific LogP target, a key parameter for optimizing oral bioavailability and central nervous system (CNS) penetration.
- [1] ChemSpace. (n.d.). 3-(fluoromethyl)-3-methylazetidine hydrochloride (CSSB00159269139). Retrieved April 23, 2026, from https://chem-space.com/CSSB00159269139-35F1F4 View Source
- [2] PubChem. (n.d.). 3-Methylazetidine hydrochloride (CID 25159188). Retrieved April 23, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/25159188 View Source
- [3] Kuujia. (n.d.). Cas no 2227206-51-9 (3-(difluoromethyl)-3-methylazetidine hydrochloride). Retrieved April 23, 2026, from https://www.kuujia.com/cas-2227206-51-9.html View Source
